PF-3882845

Vue d'ensemble

Description

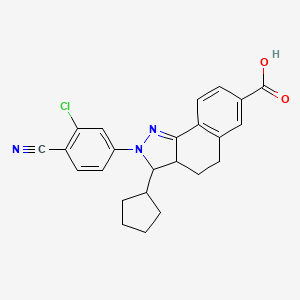

PF-3882845 is a nonsteroidal, orally active mineralocorticoid receptor (MR) antagonist developed for treating hypertension and nephropathy. Its chemical structure includes a pyrazoline core with a carboxylate moiety, which enhances solubility and reduces hERG channel inhibition risks . Key pharmacological properties include:

- High MR affinity: Binding IC50 = 2.7 nM .

- Selectivity: 115-fold selectivity over the progesterone receptor (PR; IC50 = 310 nM) .

- Pharmacokinetics: In Sprague-Dawley rats, it exhibits 86% oral bioavailability, plasma clearance of 9.8 mL/min/kg, and a terminal half-life of 1.7 hours .

Preclinically, this compound reduced blood pressure, urinary albumin excretion, and renal damage in Dahl salt-sensitive (SS) rats at 2 mg/kg, outperforming eplerenone in efficacy . Despite promising preclinical data, clinical trials in diabetic nephropathy patients were discontinued due to adverse effects .

Méthodes De Préparation

Initial Synthetic Route and Structural Modifications

The foundational synthesis of PF-3882845 (referred to as 3S,3aR-27d in early studies) originated from a pyrazoline-based scaffold. The initial route focused on introducing a carboxylate moiety to enhance solubility and mitigate hERG channel activity . Key steps included:

-

Core Pyrazoline Formation : A pyrazoline ring was constructed via cyclization of a hydrazine derivative with a substituted cyclopentyl ketone. Early intermediates exhibited poor solubility, necessitating the incorporation of a carboxylic acid group at the C7 position .

-

Carboxylate Introduction : Addition of a carboxylic acid group at the C7 position significantly improved aqueous solubility (from <1 mg/mL to 10 mg/mL in DMSO) . This modification also reduced hERG inhibition by 90%, addressing cardiotoxicity concerns .

-

Substituent Optimization : The 3-chloro-4-cyanophenyl group at the C2 position and cyclopentyl moiety at C3 were critical for MR binding affinity (IC₅₀ = 2.3 nM) and selectivity over glucocorticoid (GR) and androgen (AR) receptors (>1,000-fold) .

Optimized One-Pot Synthesis and Reaction Conditions

Subsequent work refined the synthesis into a one-pot protocol to streamline efficiency. A study by Jash et al. (2018) detailed optimized conditions for analogous tricyclic pyrazoles, which informed this compound’s production :

Table 1: Optimization of One-Pot Synthesis Conditions for Pyrazoline Intermediates

| Entry | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | DBU | Dioxane | 100 | 1 | 88 |

| 2 | Cs₂CO₃ | THF | 80 | 2 | 75 |

| 3 | KOtBu | Toluene | 110 | 1.5 | 82 |

Key findings:

-

DBU in Dioxane : Achieved the highest yield (88%) at 100°C within 1 hour, attributed to DBU’s strong base strength facilitating deprotonation and cyclization .

-

Solvent Impact : Polar aprotic solvents (dioxane, THF) outperformed nonpolar alternatives by stabilizing transition states during 1,3-dipolar cycloaddition .

-

Temperature Control : Reactions above 100°C led to decomposition, while temperatures below 80°C resulted in incomplete conversion .

Stereochemical Control and Conformational Restriction

The 3S,3aR configuration of this compound was pivotal for MR antagonism. Conformational restriction via a fused tetracyclic system (3,3a,4,5-tetrahydro-2H-benzo[g]indazole) locked the molecule into the bioactive conformation . Critical steps included:

-

Chiral Resolution : Diastereomeric salts were formed using L-tartaric acid, yielding the desired enantiomer with >99% enantiomeric excess (ee) .

-

X-Ray Crystallography : ORTEP diagrams confirmed the absolute configuration of intermediates, ensuring fidelity to the 3S,3aR stereochemistry .

Analytical Characterization and Quality Control

Rigorous analytical methods validated the synthetic route:

Table 2: Spectroscopic Data for this compound and Key Intermediates

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | HRMS (m/z) [M+H]+ |

|---|---|---|---|

| 5d | 7.82 (d, J=7.8 Hz), 3.90 (s) | 160.0, 144.3, 55.4 | 454.1202 |

| 5e | 7.84 (d, J=7.8 Hz), 2.21 (s) | 144.3, 128.6, 21.4 | 446.1051 |

| This compound | 7.36–7.32 (m), 5.02 (s) | 139.6, 127.6, 43.4 | 419.1364 |

-

NMR Spectroscopy : Aromatic protons (δ 7.32–7.84 ppm) and methyl groups (δ 2.21–3.90 ppm) confirmed substituent integration .

-

High-Resolution Mass Spectrometry (HRMS) : Accurate mass measurements validated molecular formulae (e.g., C₂₄H₂₂ClN₃O₂ for this compound) .

Large-Scale Production and Formulation Considerations

For clinical studies, this compound was prepared at scale with attention to:

Analyse Des Réactions Chimiques

Types of Reactions

PF-3882845 can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The compound can undergo reduction reactions to modify the functional groups.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield corresponding ketones or aldehydes, while substitution of the chloro group can yield various substituted derivatives.

Applications De Recherche Scientifique

PF-3882845 has a wide range of applications in scientific research:

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

Biology: It can be used in studies to understand its interactions with biological molecules and its potential as a bioactive compound.

Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs.

Industry: It can be used in the development of new materials with specific properties.

Mécanisme D'action

The mechanism of action of PF-3882845 involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Structural and Pharmacological Comparisons

Table 1: Key Features of PF-3882845 and Select MR Antagonists

Efficacy and Selectivity

- This compound vs. Steroidal Antagonists: In Dahl SS rats, this compound (2 mg/kg) reduced systolic blood pressure by 40 mmHg, surpassing eplerenone’s 20 mmHg reduction . Unlike spironolactone, this compound avoids PR agonism, minimizing gynecomastia and menstrual irregularities .

- This compound vs. Nonsteroidal Antagonists: Finerenone: While this compound has higher MR affinity (2.7 nM vs. 18 nM), finerenone’s superior selectivity (>500-fold vs. PR) and clinical safety profile led to its approval . BR-4628: Exhibits subnanomolar MR potency (IC50 = 0.9 nM) and dual action on calcium channels, but lacks clinical data .

Research Findings and Clinical Implications

- Clinical Setbacks : Adverse effects (undisclosed in public data) halted trials despite strong preclinical efficacy .

- Emerging Alternatives: Finerenone’s approval underscores the viability of nonsteroidal MR antagonists, while SM-368229 and BR-4628 represent next-generation candidates with novel mechanisms .

Q & A

Q. What is the molecular mechanism of PF-3882845 as a selective MR antagonist, and how does its progesterone receptor (PR) binding activity influence experimental design?

Basic Research Question

this compound is a high-affinity mineralocorticoid receptor (MR) antagonist with an IC50 of 2.7 nM, but it also binds to PR (IC50 = 310 nM) . To isolate MR-specific effects, researchers must:

- Design dual-receptor inhibition assays : Compare MR/PR activity ratios under standardized conditions (e.g., luciferase reporter assays).

- Use MR/PR knockout models : Validate target specificity in cellular or animal models lacking PR expression.

- Control for hormonal interference : Avoid progesterone-rich experimental conditions (e.g., specific estrus cycle phases in female rodents) .

Q. What in vivo models are validated for studying this compound's efficacy in hypertension and nephropathy?

Basic Research Question

Key preclinical models include:

- Dahl salt-sensitive (SS) rats : Demonstrated dose-dependent reductions in blood pressure (2 mg/kg oral dose), urinary albumin excretion, and renal protection .

- Uninephrectomized rats : Assess renal hemodynamic changes under high-salt diets.

- Pharmacokinetic profiling : Use Sprague-Dawley rats to measure bioavailability (86%) and plasma clearance (9.8 mL/min/kg) .

Methodological Note : Terminal half-life (1.7 hours) necessitates frequent dosing in chronic studies .

Q. How can researchers optimize experimental protocols for this compound's pharmacokinetic limitations?

Advanced Research Question

To address its short half-life and moderate solubility (8 mg/mL in DMSO):

- Dosing regimen optimization : Use osmotic pumps for sustained delivery or administer twice daily in rodent studies.

- Solubility enhancement : Combine with co-solvents (e.g., 10% Cremophor EL) or use nanoformulations.

- Tissue distribution analysis : Employ LC-MS/MS to quantify drug levels in target organs (e.g., kidneys) versus plasma .

Q. What methodologies resolve discrepancies in reported MR binding affinities (e.g., IC50 = nM vs. 9 nM)?

Advanced Research Question

Discrepancies may arise from assay conditions (e.g., radioligand competition vs. functional assays) . To standardize results:

- Cross-validate assays : Compare binding IC50 (radiolabeled aldosterone displacement) with functional IC50 (MR transcriptional activity).

- Control for species specificity : Test human vs. rat MR isoforms, as structural differences affect ligand affinity .

- Report full assay parameters : Include temperature, co-factor concentrations, and cell type (e.g., HEK293 vs. primary podocytes).

Q. How to design experiments isolating MR-specific effects given this compound's PR cross-reactivity?

Advanced Research Question

- Use selective PR antagonists : Co-administer this compound with PR blockers (e.g., mifepristone) to differentiate MR/PR contributions .

- Gene expression profiling : Compare transcriptomic signatures of this compound vs. PR-selective compounds.

- Incorporate negative controls : Include MR-null models to confirm off-target PR effects .

Q. What statistical methods are recommended for analyzing this compound's dose-response relationships?

Methodological Guidance

- Non-linear regression models : Fit dose-response curves using Hill equations (e.g., GraphPad Prism).

- Account for inter-animal variability : Use mixed-effects models for longitudinal blood pressure data in rodent studies .

- Power analysis : Ensure sample sizes ≥8/group to detect 30% differences in albuminuria (α = 0.05, power = 80%) .

Q. How does this compound compare structurally and functionally to other non-steroidal MR antagonists?

Advanced Research Question

Q. What validation strategies ensure reproducibility of this compound's renal protective effects?

Methodological Guidance

- Standardize renal endpoints : Use urinary albumin-to-creatinine ratios (UACR) and histopathological scoring .

- Blinded analysis : Ensure independent pathologists assess kidney sections without treatment-group knowledge .

- Replicate across models : Confirm findings in both Dahl SS rats and angiotensin II-infused mice .

Q. How should researchers address contradictions between in vitro binding data and in vivo efficacy?

Advanced Research Question

Example: High MR affinity (2.7 nM) but moderate in vivo potency (2 mg/kg dose). Solutions include:

- Assess protein binding : Measure free drug fraction in plasma (e.g., equilibrium dialysis).

- Evaluate tissue penetration : Compare kidney-to-plasma ratios via mass spectrometry .

- Incorporate metabolite analysis : Active metabolites may contribute to efficacy .

Q. What are best practices for reporting this compound studies to meet journal standards?

Methodological Guidance

- Detailed experimental sections : Include batch numbers, vehicle formulations, and anesthesia protocols .

- Deposit raw data : Use repositories like Figshare for dose-response curves and pharmacokinetic datasets .

- Reference negative results : Report failed selectivity assays to guide future optimization .

Propriétés

Formule moléculaire |

C24H22ClN3O2 |

|---|---|

Poids moléculaire |

419.9 g/mol |

Nom IUPAC |

2-(3-chloro-4-cyanophenyl)-3-cyclopentyl-3,3a,4,5-tetrahydrobenzo[g]indazole-7-carboxylic acid |

InChI |

InChI=1S/C24H22ClN3O2/c25-21-12-18(8-5-17(21)13-26)28-23(14-3-1-2-4-14)20-10-6-15-11-16(24(29)30)7-9-19(15)22(20)27-28/h5,7-9,11-12,14,20,23H,1-4,6,10H2,(H,29,30) |

Clé InChI |

XNULRSOGWPFPBL-UHFFFAOYSA-N |

SMILES canonique |

C1CCC(C1)C2C3CCC4=C(C3=NN2C5=CC(=C(C=C5)C#N)Cl)C=CC(=C4)C(=O)O |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.